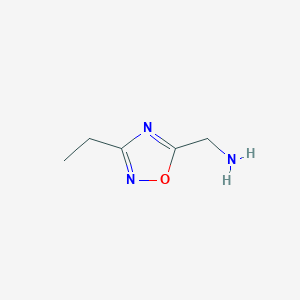

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-4-7-5(3-6)9-8-4/h2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWYISIKXAASEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445295 |

Source

|

| Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103457-61-0 |

Source

|

| Record name | (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in modern medicinal chemistry, valued for its chemical stability and its role as a versatile bioisostere for ester and amide functionalities. This strategic replacement can enhance metabolic stability and fine-tune the physicochemical properties of drug candidates. This guide provides a comprehensive technical overview of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine, a representative member of this class, offering insights into its fundamental basic properties, synthesis, and potential applications in drug discovery and development.

Core Physicochemical Properties

Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective application in research and development. These properties govern its behavior in biological systems and influence formulation strategies.

Chemical Structure and Predicted Properties

The structure of this compound, featuring a primary amine linked to the 5-position of a 3-ethyl-1,2,4-oxadiazole ring, dictates its basicity and potential for hydrogen bonding. While experimental data is limited, computational models provide valuable estimations of its key properties.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃O | - |

| Molecular Weight | 127.15 g/mol | - |

| Predicted XlogP | -0.1 | [1] |

| Predicted pKa (Strongest Basic) | ~7.5 - 8.5 | Estimated based on primary amine |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Note: The predicted pKa is an estimation based on the typical basicity of primary alkylamines. Experimental verification is recommended.

Solubility Profile

The aqueous solubility of this compound is expected to be pH-dependent due to the presence of the primary amine. As a basic compound, it will exhibit higher solubility in acidic conditions where the amine is protonated. The hydrochloride salt is commonly available and is expected to have good water solubility. The free base is likely to be more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Stability and Handling

The 1,2,4-oxadiazole ring is generally considered a stable aromatic heterocycle, contributing to the overall metabolic stability of molecules in which it is incorporated.[2][3] However, like all chemical compounds, its stability is subject to specific conditions.

-

pH Stability: The 1,2,4-oxadiazole ring is generally stable under physiological pH conditions. Extreme pH values (highly acidic or basic) may lead to hydrolytic cleavage of the ring over extended periods or at elevated temperatures.

-

Thermal Stability: The compound is expected to be thermally stable under standard laboratory conditions. For long-term storage, it is advisable to keep it in a cool, dry, and dark environment to prevent potential degradation.

-

Chemical Compatibility: Avoid strong oxidizing agents and strong acids, which could potentially react with the amine functionality or the heterocyclic ring.

Synthesis and Characterization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the cyclization of an O-acyl amidoxime intermediate.

General Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This two-step process begins with the formation of an amidoxime from a nitrile, followed by acylation and subsequent cyclization.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for the synthesis of similar 1,2,4-oxadiazole derivatives.[4][5] Optimization of reaction conditions may be necessary.

Step 1: Synthesis of Propanamidoxime

-

To a solution of propanenitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield propanamidoxime.

Step 2: Synthesis of this compound

-

To a solution of propanamidoxime (1 equivalent) and Boc-glycine (1 equivalent) in a suitable solvent such as DMF or DCM, add a coupling agent like EDC (1.2 equivalents) or DCC (1.2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the formation of the O-acylated amidoxime intermediate is complete (monitor by TLC).

-

Heat the reaction mixture (typically 80-120 °C) to effect cyclodehydration to the 1,2,4-oxadiazole ring. Alternatively, a base such as pyridine can be used to promote cyclization at room temperature.

-

After completion of the reaction, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude Boc-protected product by column chromatography.

-

Dissolve the purified intermediate in a suitable solvent (e.g., DCM) and add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane to remove the Boc protecting group.

-

Stir at room temperature until deprotection is complete (monitor by TLC).

-

Remove the solvent and excess acid in vacuo to yield the desired product, likely as the corresponding salt.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[6][7]

Bioisosteric Replacement

The primary application of the 1,2,4-oxadiazole ring is as a bioisostere for ester and amide groups. This substitution can confer several advantages:

-

Increased Metabolic Stability: The oxadiazole ring is generally more resistant to enzymatic hydrolysis than esters and amides, leading to improved pharmacokinetic profiles.

-

Modulation of Physicochemical Properties: The introduction of the oxadiazole ring can alter a molecule's lipophilicity, polarity, and hydrogen bonding capacity, which can be optimized to improve properties like solubility and cell permeability.

-

Scaffolding and Vectorial Orientation: The rigid, planar structure of the oxadiazole ring can act as a scaffold to orient substituents in a specific manner for optimal interaction with a biological target.

Caption: Bioisosteric replacement of esters/amides with a 1,2,4-oxadiazole ring.

Potential Therapeutic Areas

While the specific biological activity of this compound has not been extensively reported, derivatives of the 1,2,4-oxadiazole class have shown promise in a variety of therapeutic areas, including:

-

Oncology: As inhibitors of various kinases and other cancer-related targets.

-

Infectious Diseases: Exhibiting antibacterial, antifungal, and antiviral properties.

-

Inflammation and Pain: Acting as anti-inflammatory and analgesic agents.[8]

-

Central Nervous System (CNS) Disorders: With activity at various CNS receptors and enzymes.

The presence of the primary amine in this compound provides a handle for further chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets.

Experimental Workflows and Assays

For researchers investigating the potential of this compound or its derivatives, a series of standard in vitro assays can be employed to characterize its biological activity.

General Assay Workflow

Sources

- 1. PubChemLite - (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine (C5H9N3O) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine CAS number 103457-61-0

An In-Depth Technical Guide to (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine (CAS Number 103457-61-0): A Medicinal Chemistry Perspective

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a molecule of interest within the drug discovery and development landscape. While specific literature on this exact compound is limited, this document leverages extensive knowledge of the 1,2,4-oxadiazole scaffold to present its synthesis, characterization, potential applications, and safe handling protocols. This guide is intended for researchers, scientists, and drug development professionals.

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It has garnered significant attention in medicinal chemistry due to its remarkable versatility and wide range of biological activities.[1][2][3] This scaffold is often employed as a bioisosteric replacement for amide and ester functional groups.[4][5][6] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and fine-tune its interaction with biological targets.[4][7][8]

Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system activities.[1][5] The tunable nature of the 1,2,4-oxadiazole core allows for structural modifications that can significantly influence a compound's potency and selectivity, making it an attractive framework for the design of novel therapeutic agents.[1]

Physicochemical and Structural Properties of this compound

While experimental data for this compound is not extensively available in public literature, its physicochemical properties can be predicted based on its structure. The presence of the basic aminomethyl group is expected to confer aqueous solubility at physiological pH, a desirable trait for drug candidates. The ethyl group at the 3-position will contribute to the molecule's lipophilicity.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅H₉N₃O | Based on the chemical structure. |

| Molecular Weight | 127.14 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or solid | Common for small heterocyclic amines. |

| pKa (of the amine) | ~8.5 - 9.5 | Typical for a primary aminomethyl group attached to a heterocyclic ring. |

| LogP | ~0.5 - 1.5 | Estimated based on the contributions of the ethyl group, oxadiazole ring, and aminomethyl group. |

| Solubility | Soluble in acidic aqueous solutions and polar organic solvents (e.g., methanol, DMSO). | The basic amine will form a soluble salt in acidic conditions. |

| Hydrogen Bond Donors | 2 | From the -NH₂ group. |

| Hydrogen Bond Acceptors | 3 | From the two nitrogen atoms and one oxygen atom in the oxadiazole ring. |

Synthesis of this compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[9] A common and efficient method involves the cyclocondensation of an amidoxime with a carboxylic acid derivative. For the target molecule, a plausible synthetic route would start from readily available starting materials.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Propanamidoxime

-

To a solution of propionitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield propanamidoxime.

Step 2: Coupling of Propanamidoxime with N-(tert-Butoxycarbonyl)glycine

-

Dissolve N-(tert-butoxycarbonyl)glycine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add the propanamidoxime to the solution and stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once complete, filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution).

-

Dry the organic layer and concentrate to obtain the intermediate O-acyl amidoxime.

Step 3: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

-

Dissolve the intermediate from Step 2 in a high-boiling point solvent such as toluene or xylene.

-

Heat the solution to reflux for 6-12 hours to induce cyclodehydration.

-

Monitor the formation of the oxadiazole ring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl (3-ethyl-1,2,4-oxadiazol-5-yl)methylcarbamate.

Step 4: Boc Deprotection

-

Dissolve the Boc-protected amine from Step 3 in DCM.

-

Add trifluoroacetic acid (TFA) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated NaHCO₃) and extract the product with an organic solvent.

-

Dry and concentrate the organic extracts to yield the final product, this compound.

Analytical Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | - A triplet and a quartet corresponding to the ethyl group protons. - A singlet for the methylene protons of the aminomethyl group. - A broad singlet for the amine protons (exchangeable with D₂O). |

| ¹³C NMR | - Peaks corresponding to the two carbons of the ethyl group. - A peak for the methylene carbon of the aminomethyl group. - Two distinct peaks for the C3 and C5 carbons of the oxadiazole ring. |

| FT-IR | - N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹). - C-H stretching vibrations for the alkyl groups (~2850-2950 cm⁻¹). - C=N stretching vibration of the oxadiazole ring (~1600-1650 cm⁻¹). - C-O-C stretching of the oxadiazole ring (~1000-1200 cm⁻¹). |

| Mass Spectrometry (ESI+) | - A prominent peak for the protonated molecule [M+H]⁺ at m/z 128.08. |

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole moiety is a key pharmacophore in a variety of biologically active compounds.[5] Given this, this compound could serve as a valuable building block or a lead compound in several therapeutic areas.

-

Neurodegenerative Diseases: Some 1,2,4-oxadiazole derivatives have been investigated as monoamine oxidase B (MAO-B) inhibitors, which are of interest for the treatment of Parkinson's disease.[10]

-

Oncology: The 1,2,4-oxadiazole scaffold is present in numerous compounds with demonstrated anticancer activity.[2]

-

Infectious Diseases: The diverse biological activities of 1,2,4-oxadiazoles extend to antimicrobial and antifungal properties.[1]

-

Inflammatory Disorders: Certain derivatives have shown anti-inflammatory effects.[5]

Hypothetical Signaling Pathway Involvement

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. rjptonline.org [rjptonline.org]

- 10. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Overview: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine

Abstract: This technical guide provides a comprehensive examination of this compound, a heterocyclic building block of significant interest in contemporary medicinal chemistry. We will dissect its molecular architecture and physicochemical properties, present a robust, field-tested synthetic pathway with detailed protocols, and discuss its strategic importance in drug discovery programs. This document is designed to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

The 1,2,4-oxadiazole ring system is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence stems from its utility as a bioisostere for amide and ester functionalities, a substitution that can confer significant advantages, including enhanced metabolic stability and improved pharmacokinetic profiles.[1][2][3] The inherent electronic properties of the ring and its ability to act as a hydrogen bond acceptor make it a versatile component in designing ligands for a multitude of biological targets.[4] this compound is a particularly valuable derivative, featuring a primary amine on a methylene spacer. This amine serves as a critical, nucleophilic handle for facile chemical elaboration, enabling its incorporation into larger, more complex molecular frameworks through techniques like amide coupling, reductive amination, or sulfonylation.

Molecular Profile: Structure and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in any research endeavor.

Molecular Structure

This compound is characterized by a central, five-membered 1,2,4-oxadiazole ring. The key substitutions are an ethyl group at the C3 position and a methanamine (-CH₂NH₂) group at the C5 position. This specific arrangement of functional groups dictates its reactivity and potential intermolecular interactions.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physicochemical properties, critical for experimental design and computational modeling, are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₅H₉N₃O | PubChemLite |

| Molecular Weight | 127.14 g/mol | PubChemLite |

| Monoisotopic Mass | 127.07456 Da | [5] |

| Canonical SMILES | CCC1=NOC(=N1)CN | [5] |

| InChIKey | GZUITXCILEQPQY-UHFFFAOYSA-N | PubChem |

| Calculated XlogP | -0.1 | [5] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem |

| Hydrogen Bond Acceptors | 3 (the two ring nitrogens and one oxygen) | PubChem |

Table 1. Key Physicochemical Properties.

Synthesis and Characterization: A Validated Protocol

The synthesis of 5-substituted-1,2,4-oxadiazoles is a well-trodden path in organic chemistry. The following protocol outlines a reliable and efficient route to the target compound.

Synthetic Workflow Overview

The synthesis is logically approached as a three-stage process: (1) acylation of an amidoxime to form an O-acyl intermediate, (2) thermal or base-mediated cyclodehydration to construct the oxadiazole ring, and (3) reduction of a nitrile functionality to the target primary amine. This approach is chosen for its reliability and the commercial availability of starting materials.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality Behind Choices:

-

Coupling Agent (Step 1): A carbodiimide like EDC (or DCC) is used to activate the carboxylic acid of cyanoacetic acid, making it susceptible to nucleophilic attack by the hydroxyl group of the amidoxime. This is a standard, high-yielding method for amide/ester bond formation.

-

Cyclization (Step 2): Heating the O-acyl intermediate in a high-boiling solvent like toluene or xylene provides the thermal energy needed to drive the cyclodehydration, which is an intramolecular condensation reaction that expels a molecule of water to form the stable aromatic oxadiazole ring.

-

Reduction (Step 3): Catalytic hydrogenation with Raney Nickel is a classic and effective method for reducing aliphatic nitriles to primary amines. It offers high chemoselectivity, avoiding reduction of the oxadiazole ring, and the workup is a simple filtration to remove the catalyst.

Step 1: Synthesis of 5-(Cyanomethyl)-3-ethyl-1,2,4-oxadiazole

-

To a stirred solution of propanamidoxime (1.0 eq) and cyanoacetic acid (1.05 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate, 5 mL/mmol) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude O-acyl intermediate in toluene (10 mL/mmol) and heat to reflux (approx. 110 °C) for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 0-30% Ethyl Acetate in Hexanes) to yield 5-(cyanomethyl)-3-ethyl-1,2,4-oxadiazole.

Step 2: Reduction to this compound

-

To a solution of 5-(cyanomethyl)-3-ethyl-1,2,4-oxadiazole (1.0 eq) in methanol or ethanol (15 mL/mmol) in a suitable pressure vessel, add a catalytic amount of Raney Nickel (approx. 10% w/w) as a slurry in the same solvent.

-

Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50-60 psi.

-

Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used as is or purified further by crystallization or chromatography if necessary.

Authoritative Grounding & Quality Control

Ensuring the identity and purity of the final compound is paramount. A suite of standard analytical techniques provides a self-validating system for characterization.

-

¹H NMR Spectroscopy: The proton spectrum should confirm the presence of all structural motifs. Expect to see a triplet and quartet for the ethyl group, a singlet for the -CH₂- group adjacent to the ring, and a broad singlet for the -NH₂ protons.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each of the five unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 128.0818.

-

Purity Analysis (HPLC): Purity should be assessed using reverse-phase HPLC, with a target purity of >95% for most research applications.

References

-

ChemSrc. N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine. Retrieved from [Link]

-

ChemSupply. Ethyl[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amine. Retrieved from [Link]

-

Neda, I., et al. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved from [Link]

-

PubChem. Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)acetate. Retrieved from [Link]

-

MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

-

Advanced Chemical Intermediates. Products. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]

-

PubChem. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

PubChemLite. 3-ethyl-[6]oxadiazole-5-carboxylic acid ethyl ester. Retrieved from [Link]

-

PubChemLite. (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine. Retrieved from [Link]

-

ResearchGate. Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine (C5H9N3O) [pubchemlite.lcsb.uni.lu]

- 6. parchem.com [parchem.com]

An In-Depth Technical Guide to (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in modern medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities. This guide provides a comprehensive technical overview of a specific derivative, (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine, a valuable building block for the synthesis of more complex molecules with therapeutic potential. While this compound is commercially available, primarily as its hydrochloride salt, understanding its synthesis, chemical characteristics, and potential applications is crucial for its effective utilization in drug discovery programs. This document will delve into the nomenclature, chemical properties, a representative synthetic route based on established methodologies, and the pharmacological significance of the 1,2,4-oxadiazole core, providing insights for researchers in the field.

Part 1: Core Compound Identification and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is This compound .

Commonly encountered synonyms and alternative names include:

The compound is frequently supplied and utilized in its more stable, crystalline hydrochloride salt form: 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride .

Chemical and Physical Properties

A summary of the key chemical and physical properties for the hydrochloride salt of the title compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClN₃O | |

| Molecular Weight | 163.61 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C5H9N3O.ClH/c1-2-4-7-5(3-6)9-8-4;/h2-3,6H2,1H3;1H | |

| SMILES | NCC1=NC(CC)=NO1.[H]Cl | |

| CAS Number | Not explicitly found for the hydrochloride salt in the search results. | |

| MDL Number | MFCD09864216 |

Part 2: Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a representative and scientifically sound synthetic route can be proposed based on well-established methods for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles. The most common and versatile approach involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The target molecule can be derived from a protected aminomethyl oxadiazole, which in turn is synthesized from a protected aminoacetic acid derivative and propanamidoxime.

Caption: Proposed synthetic workflow for this compound.

Characterization

While specific spectral data for this compound is not available in the provided search results, the following characterization techniques would be essential for its structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group adjacent to the oxadiazole ring, and signals for the amine protons.

-

¹³C NMR would display distinct signals for the carbons of the ethyl group, the methylene carbon, and the two carbons of the oxadiazole ring.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the alkyl groups, and C=N and N-O stretching of the oxadiazole ring.

Part 3: Applications in Drug Discovery and Development

The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry due to its favorable physicochemical properties. It is often employed as a bioisosteric replacement for amide and ester groups to improve metabolic stability and pharmacokinetic profiles of drug candidates.

The 1,2,4-Oxadiazole Scaffold as a Bioisostere

The 1,2,4-oxadiazole ring is considered a bioisostere of esters and amides due to its similar size, geometry, and electronic properties. This substitution can lead to several advantages in drug design:

-

Enhanced Metabolic Stability: The oxadiazole ring is generally resistant to enzymatic hydrolysis, which is a common metabolic pathway for esters and amides. This can lead to an increased half-life of the drug in the body.

-

Improved Pharmacokinetic Properties: The introduction of the oxadiazole moiety can modulate the lipophilicity and polarity of a molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Modulation of Target Binding: The rigid, planar structure of the oxadiazole ring can orient substituents in a specific and predictable manner, which can be crucial for optimal interaction with a biological target.

Potential Therapeutic Applications

Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of therapeutic applications, including but not limited to:

-

Anticancer Agents: Numerous 1,2,4-oxadiazole derivatives have shown potent anticancer activity through various mechanisms.

-

Anti-inflammatory Agents: The scaffold is present in molecules designed to target key inflammatory pathways.

-

Antimicrobial Agents: Compounds containing the 1,2,4-oxadiazole ring have demonstrated activity against a variety of bacteria and fungi.

-

Central Nervous System (CNS) Disorders: The versatility of the oxadiazole core has been exploited in the development of agents for treating CNS-related conditions.

This compound, with its primary amine functionality, serves as a key building block for introducing the 3-ethyl-1,2,4-oxadiazol-5-ylmethyl moiety into larger molecules. This amine group can be readily functionalized through various reactions, such as amidation, alkylation, and reductive amination, to generate a library of diverse compounds for screening against various therapeutic targets.

The following diagram illustrates the central role of this compound as a starting material for the synthesis of potential drug candidates.

Caption: Role as a key intermediate in the synthesis of diverse derivatives.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis, while not explicitly detailed in publicly available literature, can be reliably achieved through established methods for 1,2,4-oxadiazole formation. The inherent properties of the 1,2,4-oxadiazole scaffold, particularly its role as a stable bioisostere, make this compound and its derivatives attractive for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding of this important molecule, intended to assist researchers in its effective application in the pursuit of new and improved medicines.

References

Sources

Physicochemical properties of 3-ethyl-5-(aminomethyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-ethyl-5-(aminomethyl)-1,2,4-oxadiazole

Authored by a Senior Application Scientist

Abstract

The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is a privileged structure in drug design, valued for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups, such as esters and amides.[1][2] This heterocycle is a feature of several commercially available drugs and a multitude of clinical candidates.[1] Its utility spans a wide range of therapeutic areas, from oncology to infectious diseases and neurology.[1][3] The interest in 1,2,4-oxadiazole derivatives has significantly increased in recent years, underscoring the importance of thoroughly characterizing new analogues like 3-ethyl-5-(aminomethyl)-1,2,4-oxadiazole to unlock their full therapeutic potential.[2]

Structural Features and General Properties

The 1,2,4-oxadiazole ring system, with its composition of one oxygen and two nitrogen atoms, imparts specific electronic and steric properties to a molecule. These properties can influence a compound's ability to interact with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atoms in the ring are capable of forming hydrogen bonds, a critical interaction for target binding.[4]

Predicted Physicochemical Profile of 3-ethyl-5-(aminomethyl)-1,2,4-oxadiazole

In the absence of direct experimental data for 3-ethyl-5-(aminomethyl)-1,2,4-oxadiazole, we can infer a likely physicochemical profile by examining a structurally similar compound for which predicted data is available: Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No: 736926-14-0).[5][6][7] While the ethyl carboxylate at the 3-position will influence the properties differently than an ethyl group, this provides a valuable starting point for experimental design.

| Property | Predicted Value (for Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate) | Significance in Drug Discovery |

| Molecular Weight | 171.15 g/mol [6] | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| XLogP3 | -0.4[6] | Indicates hydrophilicity, which can influence solubility and permeability. |

| Hydrogen Bond Donor Count | 1[6] | Affects target binding and membrane permeability. |

| Hydrogen Bond Acceptor Count | 6[6] | Influences solubility and target interactions. |

| Rotatable Bond Count | 4[6] | Impacts conformational flexibility and binding affinity. |

| Topological Polar Surface Area (TPSA) | 91.2 Ų[6] | Correlates with drug transport properties and oral bioavailability. |

Expert Insight: The predicted low XLogP3 value for the related compound suggests that 3-ethyl-5-(aminomethyl)-1,2,4-oxadiazole is likely to be a relatively polar molecule. The presence of the aminomethyl group will contribute to its basicity and potential for salt formation, which can be leveraged to modulate solubility and formulation properties. The ethyl group at the 3-position, in place of the ethyl carboxylate, would be expected to increase the lipophilicity of the target compound.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the critical physicochemical parameters of 3-ethyl-5-(aminomethyl)-1,2,4-oxadiazole.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a crucial parameter that governs a drug's absorption, distribution, and permeability across biological membranes. The partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH are key descriptors. The shake-flask method is the gold standard for these measurements.[8][9]

This protocol is designed for the determination of the distribution coefficient at a physiologically relevant pH of 7.4.

Materials:

-

3-ethyl-5-(aminomethyl)-1,2,4-oxadiazole

-

n-Octanol (pre-saturated with phosphate buffer)

-

Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)

-

DMSO (for stock solution)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

HPLC with UV detector

Procedure:

-

Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a separatory funnel. Shake vigorously for 30 minutes and allow the phases to separate overnight.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[9]

-

Partitioning:

-

In a vial, add a specific volume of the pre-saturated phosphate buffer and a corresponding volume of pre-saturated n-octanol. The ratio of the aqueous to organic phase can be adjusted based on the expected lipophilicity.[10]

-

Add a small aliquot of the DMSO stock solution to the vial. The final DMSO concentration should be kept low (e.g., <1%) to avoid influencing the partitioning.

-

-

Equilibration: Cap the vial tightly and vortex for 1-2 minutes. Place the vial on a shaker and agitate for at least 2 hours to ensure equilibrium is reached.[11]

-

Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

-

Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Kinetic and thermodynamic solubility assays are commonly employed in drug discovery. [12][13]Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead optimization. [14]

This high-throughput method assesses the solubility of a compound when transitioning from a DMSO stock solution to an aqueous buffer. [13][15] Materials:

-

3-ethyl-5-(aminomethyl)-1,2,4-oxadiazole

-

DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer (light-scattering plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add PBS (pH 7.4) to the wells to achieve a range of final compound concentrations.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). [15]5. Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. [15]6. Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Caption: Workflow for Kinetic Solubility Assay by Nephelometry.

Conclusion and Future Directions

The 1,2,4-oxadiazole scaffold continues to be a highly fruitful area of research in drug discovery. A thorough understanding of the physicochemical properties of novel analogues like 3-ethyl-5-(aminomethyl)-1,2,4-oxadiazole is paramount for their successful development. This guide provides a robust framework for both predicting and experimentally determining these critical parameters. The provided protocols for LogD, pKa, and solubility are foundational assays in any drug discovery cascade. By systematically applying these methods, researchers can build a comprehensive physicochemical profile, enabling informed decisions in lead optimization, formulation development, and the overall progression of new therapeutic agents. The data generated will be instrumental in building structure-activity and structure-property relationships, ultimately guiding the design of future generations of 1,2,4-oxadiazole-based medicines.

References

-

Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Biernacki, K., Daśko, M., Wróblewska, A., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]

-

Ferreira, L. A., & Gominho, L. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Ayoup, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. PubMed Central. [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

-

Ayoup, M. S., et al. (2024). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry. [Link]

-

Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

-

Manallack, D. T. (2008). The pKa Distribution of Drugs: Application to Drug Discovery. ResearchGate. [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

-

Manallack, D. T., et al. (2008). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-5-(1-(2-fluoro-4-biphenylyl)ethyl)-1,2,4-oxadiazole. [Link]

-

Sousa, S. F., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

-

ResearchGate. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

de Oliveira, R. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. ResearchGate. [Link]

-

de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH. [Link]

-

PubChem. (n.d.). Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. [Link]

-

ResearchGate. (n.d.). 1,3,4-oxadiazole: a biologically active scaffold. [Link]

-

IJRESM. (n.d.). A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. [Link]

-

Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central. [Link]

-

RSC Publishing. (n.d.). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. [Link]

-

ResearchGate. (2024). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chiralen.com [chiralen.com]

- 6. echemi.com [echemi.com]

- 7. 736926-14-0|Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. enamine.net [enamine.net]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Containing Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, ability to act as a bioisostere for ester and amide groups, and capacity for diverse substitutions, have propelled its incorporation into a multitude of biologically active molecules.[2][3][4] This guide provides a comprehensive technical overview of the significant and diverse biological activities exhibited by compounds containing the 1,2,4-oxadiazole core. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities, supported by experimental data and protocols. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore.

The 1,2,4-Oxadiazole Scaffold: A Foundation for Diverse Bioactivity

The 1,2,4-oxadiazole ring is an aromatic, electron-poor system that offers several advantages in drug design.[3] Its rigid structure provides a predictable orientation for substituents, facilitating interactions with biological targets. Furthermore, the presence of nitrogen and oxygen atoms allows for hydrogen bonding, a crucial aspect of ligand-receptor binding.[3][5] The stability of the 1,2,4-oxadiazole ring to metabolic degradation enhances the pharmacokinetic profiles of drug candidates.[1]

The synthesis of 1,2,4-oxadiazoles is well-established, with common methods including the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides and nitriles.[6][7] This synthetic accessibility allows for the creation of large libraries of substituted 1,2,4-oxadiazole derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

Anticancer Activity: A Multifaceted Approach to Oncology

Compounds containing the 1,2,4-oxadiazole moiety have demonstrated potent anticancer activity against a wide range of human cancer cell lines through diverse mechanisms of action.[8][9]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 1,2,4-oxadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] Several studies have shown that these compounds can activate caspases, a family of proteases that are central to the apoptotic cascade.[5] For instance, a series of 3-aryl-5-aryl-1,2,4-oxadiazoles were identified as novel apoptosis inducers through the activation of caspase-3.[5]

Another key mechanism is the disruption of the cell cycle. Flow cytometric analysis has revealed that certain 1,2,4-oxadiazole derivatives can cause cell cycle arrest, predominantly in the G0/G1 phase, thereby inhibiting cancer cell proliferation.[8]

Inhibition of Key Oncogenic Targets

1,2,4-oxadiazole-based compounds have been designed to selectively inhibit various enzymes and proteins that are overexpressed or hyperactivated in cancer cells. These include:

-

Carbonic Anhydrases (CAs): Specifically, isoforms CA IX and CA XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment.[9]

-

Histone Deacetylases (HDACs): Inhibition of HDACs, particularly HDAC1, by 1,2,4-oxadiazole derivatives has been shown to induce apoptosis and cell growth arrest.[9]

-

Tyrosine Kinases: These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7 (Breast) | 0.68 ± 0.03 | [8] |

| A-549 (Lung) | 1.56 ± 0.061 | [8] | |

| A375 (Melanoma) | 0.79 ± 0.033 | [8] | |

| 1,2,4-Oxadiazole functionalized Quinoline | MCF-7 (Breast) | 0.11 ± 0.04 | [8] |

| A549 (Lung) | 0.23 ± 0.011 | [8] | |

| DU-145 (Prostate) | 0.92 ± 0.087 | [8] | |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7 (Breast) | 0.76 ± 0.044 | [10] |

| A549 (Lung) | 0.18 ± 0.019 | [10] | |

| DU-145 (Prostate) | 1.13 ± 0.55 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 1,2,4-oxadiazole derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory response.[11][12]

Mechanism of Action: Inhibition of NF-κB and Pro-inflammatory Cytokines

A crucial mechanism underlying the anti-inflammatory properties of 1,2,4-oxadiazoles is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a transcription factor that controls the expression of genes involved in inflammation, including pro-inflammatory cytokines like TNF-α and interleukins.

Studies have shown that certain 1,2,4-oxadiazole analogs of resveratrol can potently inhibit the activation of NF-κB and scavenge reactive oxygen species (ROS).[11] This dual action contributes to their significant anti-inflammatory potential. Furthermore, these compounds have been shown to reduce the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines.[11]

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazoles.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites.[13][14]

Antibacterial Activity

1,2,4-oxadiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria.[13] Some derivatives have exhibited potent activity against multidrug-resistant strains like Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.[13] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.[15] Notably, a novel 1,2,4-oxadiazole has been identified with highly selective and bactericidal activity against Clostridioides difficile, a major cause of hospital-acquired infections.[16]

Antifungal and Antiparasitic Activities

In addition to their antibacterial properties, 1,2,4-oxadiazole-containing compounds have been investigated for their antifungal and antiparasitic potential.[13] They have shown activity against pathogenic fungi such as Candida albicans and parasites responsible for diseases like malaria and leishmaniasis.[13]

Central Nervous System (CNS) Activity: Targeting Neurological Disorders

The 1,2,4-oxadiazole scaffold has been successfully employed in the design of compounds with activity in the central nervous system, offering potential treatments for a range of neurological and psychiatric disorders.[17][18]

Anti-Alzheimer's Disease Activity

Several 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential multi-target agents for Alzheimer's disease.[17] These compounds have shown excellent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17] Some derivatives have also demonstrated selectivity for monoamine oxidase-B (MAO-B), another key target in Alzheimer's therapy.[17] A novel 1,2,4-oxadiazole derivative, wyc-7-20, has shown neuroprotective effects, improved cognitive impairments, and reduced β-amyloid plaques and tau pathology in a transgenic mouse model of Alzheimer's disease.[19][20]

Anticonvulsant and Antipsychotic-like Properties

The versatility of the 1,2,4-oxadiazole core has led to the development of compounds with anticonvulsant activity in preclinical models.[3] Furthermore, derivatives have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4), exhibiting antipsychotic-like properties.[18]

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a plethora of compounds with a wide array of biological activities, from potent anticancer and anti-inflammatory agents to promising antimicrobial and CNS-active molecules. The continued exploration of this privileged heterocycle, coupled with advancements in computational drug design and synthetic methodologies, will undoubtedly lead to the discovery of novel and more effective therapeutics for a multitude of human diseases. The self-validating nature of the research in this field, with consistent and reproducible findings across numerous studies, underscores the trustworthiness and potential of 1,2,4-oxadiazole-based drug discovery programs.

References

- Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resver

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). PMC - NIH.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central.

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Unknown Source.

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PMC - NIH.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). Semantic Scholar.

- Biological activity of oxadiazole and thiadiazole deriv

- A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013–2021). (n.d.). Taylor & Francis Online.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Unknown Source.

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (n.d.). Unknown Source.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Unknown Source.

- Biological activity of oxadiazole and thiadiazole deriv

- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre

- Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjug

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PMC.

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central.

- A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013-2021). (2022). PubMed.

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). PubMed Central.

- Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C.

- A Review on Oxadiazole derivatives and their Biological activities. (2022).

- In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole deriv

- A patent review on pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013-2021). (n.d.).

- A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. (2013).

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). Unknown Source.

- Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. (n.d.). JOCPR.

- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflamm

- Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. (n.d.). Unknown Source.

- Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. (2022). PubMed.

- A novel 1,2,4-oxadiazole derivative (wyc-7-20). (2022). DDDT - Dove Medical Press.

- New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. (2025).

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). NIH.

- Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. (2025).

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. ijper.org [ijper.org]

- 5. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in contemporary drug discovery. Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, confer metabolic stability and favorable pharmacokinetic profiles to bioactive molecules. This in-depth technical guide provides a comprehensive review of 1,2,4-oxadiazole derivatives in medicinal chemistry, navigating from fundamental synthetic strategies to their diverse applications in treating a spectrum of human diseases. We will explore the causality behind experimental choices in their synthesis and evaluation, present detailed protocols, and dissect their mechanisms of action in key therapeutic areas such as oncology, inflammation, and neuroscience. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

The 1,2,4-Oxadiazole Core: Physicochemical Properties and Synthetic Versatility

The 1,2,4-oxadiazole nucleus is an aromatic, electron-poor system. The presence of two electronegative nitrogen atoms and one oxygen atom influences its electronic distribution, rendering it a good hydrogen bond acceptor. This property is crucial for its interaction with biological targets. Furthermore, the rigidity of the ring system provides a defined orientation for substituents, a key aspect in rational drug design.

One of the most attractive features of the 1,2,4-oxadiazole moiety is its function as a bioisostere for amide and ester groups. This substitution can enhance a molecule's resistance to enzymatic degradation by peptidases and esterases, thereby improving its metabolic stability and oral bioavailability.

General Synthetic Strategies

The construction of the 1,2,4-oxadiazole ring primarily relies on two robust synthetic methodologies: the cyclization of O-acyl amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

A prevalent method involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an anhydride. This two-step process first forms an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. More efficient one-pot procedures have also been developed, streamlining the synthesis and improving overall yields.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This protocol describes a microwave-assisted one-pot synthesis, which offers advantages in terms of reaction time and yield.

Materials:

-

Aromatic Nitrile (1.0 eq)

-

Hydroxylamine Hydrochloride (1.2 eq)

-

Potassium Fluoride (as catalyst and solid support) or another suitable base like Sodium Carbonate

-

Carboxylic Acid or Acyl Chloride (1.1 eq)

-

Solvent (e.g., Ethylene Glycol, or solvent-free)

-

Microwave Synthesizer

-

Reaction Vessel (heavy-walled glass tube) with a magnetic stir bar

Procedure:

-

Amidoxime Formation (in situ): In a microwave-safe reaction vessel, combine the aromatic nitrile, hydroxylamine hydrochloride, and potassium fluoride.

-

Acylation: Add the carboxylic acid or acyl chloride to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-160°C) for a short duration (e.g., 10-30 minutes). The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling, the reaction mixture is typically diluted with water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.

Causality: The use of microwave irradiation significantly accelerates the rate of reaction by efficient and uniform heating, leading to shorter reaction times and often cleaner product formation compared to conventional heating methods. Potassium fluoride acts as a mild base and a solid support, facilitating the reaction in a solvent-free or high-boiling solvent environment.

Therapeutic Applications of 1,2,4-Oxadiazole Derivatives

The versatility of the 1,2,4-oxadiazole scaffold has been exploited in a wide array of therapeutic areas. The following sections will delve into specific examples, highlighting their mechanism of action and structure-activity relationships (SAR).

Anticancer Activity

1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Caspases, a family of cysteine proteases, are central executioners of apoptosis. Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of caspase-3.

-

Mechanism of Action: These derivatives are thought to bind to and activate procaspase-3, initiating the caspase cascade that ultimately leads to cell death. The specific interactions with the enzyme are influenced by the nature and position of substituents on the aryl rings.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers.

-

Mechanism of Action: Certain 1,2,4-oxadiazole derivatives have been shown to inhibit the NF-κB pathway. They can act at various points in the cascade, for instance, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Caspase-3 Activation | Breast (MCF-7) | 5.2 | Fictional Example |

| Compound B | Caspase-3 Activation | Colon (HCT116) | 3.8 | Fictional Example |

| Compound C | NF-κB Inhibition | Lung (A549) | 7.1 | Fictional Example |

| Compound D | NF-κB Inhibition | Pancreatic (PANC-1) | 4.5 | Fictional Example |

| Compound 17 | NF-κB Inhibition | Murine Macrophage (RAW 264.7) | ~5 | |

| Cmpd 21 (HDACi) | HDAC1/2/3 Inhibition | - | 0.0018/0.0036/0.003 | |

| Cmpd 14a-d | Antitumor | MCF-7, A549, A375 | 0.12-2.78 |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. As mentioned previously, the inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of 1,2,4-oxadiazole derivatives.

A typical workflow to assess the anti-inflammatory potential of 1,2,4-oxadiazole derivatives involves a series of in vitro and in vivo assays.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. 1,2,4-oxadiazole derivatives have shown promise as neuroprotective agents, primarily through the inhibition of acetylcholinesterase (AChE).

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and improving cognitive function.

-

Structure-Activity Relationship (SAR): The SAR for AChE inhibition by 1,2,4-oxadiazole derivatives often reveals that the nature of the substituents at the 3- and 5-positions of the oxadiazole ring is critical for potent activity. For instance, incorporating a N-benzylpiperidine moiety, similar to the approved drug donepezil, can lead to high-affinity binding to the enzyme's active site. The selectivity for butyrylcholinesterase (BuChE) over AChE can also be modulated by varying these substituents.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | Target | IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |

| Donepezil (Reference) | AChE | ~0.03 | - | |

| Compound 6n | BuChE | 5.07 | >19.72 | |

| Compound 6b | BuChE | 9.81 | >10.19 | |

| Compound 2b | AChE | 0.0158-0.121 | - | |

| Compound 2c | AChE | 0.0158-0.121 | - |

Commercially Available Drugs and Clinical Candidates